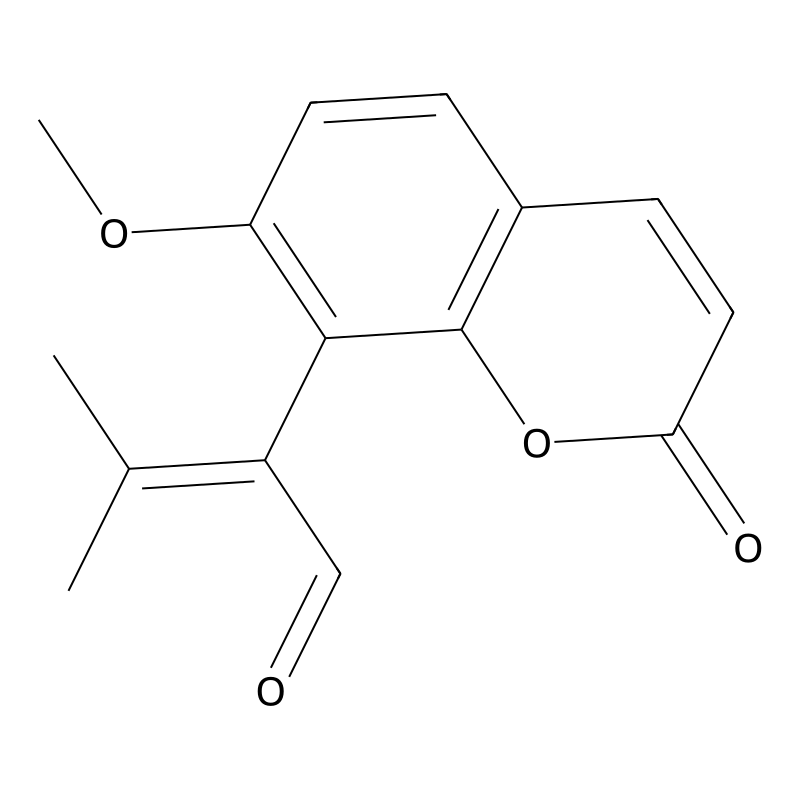

Murralongin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Murralongin is a naturally occurring coumarin compound primarily isolated from the plant Murraya paniculata. It is characterized by its unique structural properties, which include a monomeric form that distinguishes it from other coumarins. Murralongin has garnered attention due to its potential therapeutic applications and biological activities.

Murralongin is a naturally occurring coumarin, a class of chemical compounds found in various plants. It is specifically extracted from the leaves of Murraya euchrestifolia, commonly known as the curry leaf tree, native to Southeast Asia []. Scientific research on murralongin is still in its early stages, but it has shown potential applications in several areas:

Anti-inflammatory properties

Studies suggest that murralongin may possess anti-inflammatory properties. In vitro (performed in a laboratory setting) and in vivo (performed on living organisms) studies have shown that murralongin can suppress the production of inflammatory mediators, potentially offering benefits in conditions like arthritis and inflammatory bowel disease [, ]. However, further research is needed to confirm these findings and understand the underlying mechanisms.

Antibacterial potential

Murralongin has exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, in laboratory settings [, ]. This suggests its potential role in developing new antimicrobial agents to combat antibiotic-resistant bacteria. However, more research is required to assess its efficacy and safety in vivo.

Research indicates that murralongin exhibits significant biological activities, particularly cytotoxic effects against various cancer cell lines. For example, it has shown an IC50 value of 10.0 µg/mL against the KKU-100 cholangiocarcinoma cell line, suggesting its potential as an anticancer agent . Additionally, murralongin has been studied for its inhibitory effects on human carbonic anhydrase isozyme II, which plays a crucial role in physiological processes such as respiration and pH regulation .

The synthesis of murralongin can be achieved through several methods, primarily focusing on extraction from natural sources or through total synthesis. The extraction process often involves the use of organic solvents to isolate the compound from plant material. For instance, powdered leaves of Murraya paniculata can be sequentially extracted using solvents like hexane and methanol . Synthetic approaches may involve multi-step reactions starting from simpler organic molecules, employing techniques such as oxidative rearrangement.

Murralongin's applications are primarily in the fields of pharmacology and medicinal chemistry. Its cytotoxic properties make it a candidate for cancer treatment research. Additionally, its ability to inhibit carbonic anhydrase suggests potential uses in treating conditions related to acid-base balance and fluid regulation in the body . Furthermore, ongoing studies are exploring its role in traditional medicine practices.

Interaction studies involving murralongin have focused on its biochemical pathways and potential synergistic effects with other compounds. For example, studies have demonstrated that murralongin interacts with cellular pathways involved in apoptosis, indicating its role in inducing cell death in cancer cells . Moreover, molecular docking studies have revealed how murralongin binds to target enzymes like carbonic anhydrase, providing insights into its mechanism of action .

Murralongin shares structural similarities with several other coumarins, which can be compared based on their biological activities and chemical properties. Here are some notable similar compounds:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| Murralonginol | Micromelum minutum | Cytotoxicity against cancer cells | Hydroxylated derivative of murralongin |

| Micromelin | Micromelum minutum | Antimicrobial properties | Exhibits strong antibacterial activity |

| Scopoletin | Various plants | Anti-inflammatory | Known for its anti-inflammatory effects |

| Umbelliferone | Various plants | Antioxidant | Commonly used in herbal medicine |

Murralongin's uniqueness lies in its specific structural features and pronounced cytotoxicity profile compared to these similar compounds. While many coumarins exhibit beneficial biological activities, murralongin's distinct mechanism of action makes it a subject of ongoing research for therapeutic applications.

International Union of Pure and Applied Chemistry Naming and Alternative Nomenclatures

Murralongin is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-2-enal [1] [3] [9]. This compound is also recognized by several alternative chemical names including 2-(7-methoxy-2-oxo-2H-chromen-8-yl)-3-methylbut-2-enal [1] [4] and 7-methoxy-alpha-(1-methylethylidene)-2-oxo-2H-1-benzopyran-8-acetaldehyde [1] [4]. The nomenclature reflects the compound's structural characteristics as a substituted coumarin derivative with an aldehyde functional group [1] [8].

Additional systematic naming variations include 2H-1-benzopyran-8-acetaldehyde, 7-methoxy-α-(1-methylethylidene)-2-oxo- [8], which emphasizes the benzopyran core structure characteristic of coumarin compounds [8]. The molecular naming conventions consistently highlight the presence of the methoxy substituent at the 7-position and the aldehyde-containing side chain at the 8-position of the coumarin ring system [1] [8] [9].

Registration Numbers and Database Entries

Murralongin is registered under Chemical Abstracts Service number 53011-72-6, which serves as its primary chemical identifier in scientific databases [1] [4] [7]. The compound is catalogued in PubChem under Compound Identification Number 179620, providing comprehensive chemical information and structural data [1] [3]. Additional database entries include the European Community number 803-848-7 and the ChEMBL identifier CHEMBL1098016 [1].

The compound is also documented in specialized databases with specific identifiers including DSSTox Substance Identification DTXSID40201059 and DTXCID90123550 [1] [4]. Metabolomics Workbench assigns the identifier 122230 to this compound [1]. The Nikkaji Number J492.800H provides additional Japanese chemical database registration [1]. Wikidata catalogues the compound under identifier Q72493316 [1]. The MDL number MFCD20260529 serves as an additional molecular design database reference [6] [7].

Structural Classification within Coumarins

Murralongin belongs to the coumarin family of natural products, specifically classified as a 7-oxygenated coumarin derivative [5] [11]. The compound is categorized within the 7-methoxy-8-substituted coumarin subclass, characterized by the presence of a methoxy group at position 7 and a substituted side chain at position 8 of the coumarin nucleus [11] [13]. This structural classification places murralongin among the prenylated coumarin derivatives commonly found in Rutaceae family plants [5] [11].

The compound represents a biogenetically significant member of the coumarin class, derived through rearrangement reactions from epoxy coumarin precursors such as phebalosin [11] [37]. Within the broader coumarin classification system, murralongin is specifically grouped with compounds containing α,β-unsaturated aldehyde substituents, distinguishing it from simpler hydroxylated or methoxylated coumarins [11] [13]. The structural features align murralongin with other bioactive coumarin derivatives isolated from Micromelum and Murraya species [5] [11].

Molecular Structure

Molecular Formula and Mass

Murralongin possesses the molecular formula C₁₅H₁₄O₄, corresponding to a molecular weight of 258.27 grams per mole [1] [3] [4]. The exact mass determination yields 258.089203 atomic mass units [4] [8]. The compound contains fifteen carbon atoms, fourteen hydrogen atoms, and four oxygen atoms arranged in a characteristic coumarin framework with specific substituents [1] [3] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₄ |

| Molecular Weight | 258.27 g/mol |

| Exact Mass | 258.089203 u |

| Monoisotopic Mass | 258.089209 u |

The molecular composition reflects the presence of the coumarin core structure supplemented by methoxy and isopropylidene aldehyde substituents [3] [8]. The relatively low molecular weight places murralongin within the range typical of monomeric coumarin natural products [1] [4].

Structural Elucidation History

The structural determination of murralongin has been accomplished through comprehensive spectroscopic analysis, primarily utilizing nuclear magnetic resonance and mass spectrometry techniques [5] [11] [12]. Early structural elucidation work established the 7-methoxy-8-substituted coumarin framework through characteristic ultraviolet absorption patterns and nuclear magnetic resonance signals [11] [12]. The presence of the aldehyde functional group was confirmed through specific chemical shifts in proton nuclear magnetic resonance spectra [11] [13].

Subsequent investigations utilized two-dimensional nuclear magnetic resonance techniques including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments to establish connectivity patterns [13] [16]. The stereochemical assignment at the double bond within the side chain was determined through nuclear Overhauser effect spectroscopy studies [11] [13]. Mass spectrometric fragmentation patterns provided additional structural confirmation, particularly for the molecular ion and characteristic fragment ions [4] [13].

Stereochemistry and Conformational Analysis

Murralongin contains a geometrically defined double bond within its isopropylidene aldehyde side chain, establishing E-configuration based on nuclear magnetic resonance coupling patterns [11] [13]. The compound does not possess asymmetric carbon centers, simplifying its stereochemical profile compared to other coumarin derivatives [11] [13]. The planar coumarin ring system maintains a rigid conformation, while the side chain exhibits restricted rotation due to the conjugated double bond system [13] [16].

Conformational analysis reveals that the aldehyde group adopts a coplanar arrangement with the isopropylidene double bond, maximizing conjugation within the side chain [13] [16]. The methoxy group at position 7 exhibits free rotation, though steric interactions with the 8-position substituent may impose some conformational preferences [13]. Molecular modeling studies suggest minimal conformational flexibility within the core structure, with the primary conformational dynamics occurring in the terminal portions of the side chain [15] [16].

Key Functional Groups and Reactive Centers

Murralongin contains several distinctive functional groups that define its chemical reactivity profile [1] [37]. The compound features a lactone carbonyl group at position 2 of the coumarin ring, which serves as an electrophilic center for nucleophilic attack [1] [11]. The aldehyde functional group within the side chain represents the most reactive site, capable of undergoing nucleophilic addition, condensation, and oxidation reactions [37] [38].

The methoxy group at position 7 provides electron-donating character to the aromatic ring system, influencing the compound's electronic properties [1] [11]. The conjugated double bond system extending from the coumarin ring through the aldehyde side chain creates an extended π-electron system that affects both reactivity and spectroscopic properties [11] [13]. The phenolic oxygen atoms within the coumarin framework can participate in hydrogen bonding interactions [11] [16].

| Functional Group | Position | Reactivity Characteristics |

|---|---|---|

| Lactone Carbonyl | C-2 | Electrophilic center |

| Aldehyde | Side chain | Nucleophilic addition site |

| Methoxy | C-7 | Electron-donating group |

| Conjugated System | Extended | π-electron delocalization |

Physical and Chemical Properties

Physical State and Organoleptic Properties

Murralongin exists as a solid powder under standard conditions, exhibiting crystalline characteristics [19] [28]. The compound appears as a colorless to pale yellow solid, with the specific coloration dependent on purity and crystallization conditions [28] [31]. Physical examination reveals a fine crystalline powder with a melting point of 135°C [24]. The compound demonstrates sublimation behavior at elevated temperatures [24] [25].

The material exhibits no distinctive odor under normal handling conditions [19]. Taste characteristics are not documented due to the compound's research-only designation [19] [28]. The crystal structure displays typical organic molecular packing arrangements, though detailed crystallographic data remain limited in current literature [28] [31]. Storage recommendations indicate maintaining the compound in sealed, cool, and dry conditions to preserve structural integrity [19] [28].

Solubility Profile and Partition Coefficients

Murralongin demonstrates variable solubility characteristics across different solvent systems [4] [18] [19]. The compound exhibits enhanced solubility in organic solvents compared to aqueous media, consistent with its lipophilic coumarin structure [18] [19]. Solubility improvement can be achieved through gentle warming to 37°C combined with ultrasonic agitation [19].

The calculated logarithmic partition coefficient (LogP) value of 2.88 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [4]. This partition coefficient value places murralongin within the optimal range for biological activity according to Lipinski's rule of five [4]. The polar surface area calculation yields 56.51 Ångströms squared, contributing to the compound's overall physicochemical profile [4].

| Property | Value |

|---|---|

| LogP | 2.88 |

| Polar Surface Area | 56.51 Ų |

| Solubility Enhancement | 37°C + ultrasonic treatment |

Stability Parameters and Degradation Pathways

Murralongin demonstrates stability under appropriate storage conditions, with recommended preservation at -20°C for long-term storage [7] [18] [19]. Short-term stability is maintained at 0-4°C for periods spanning days to weeks [18]. The compound shows sensitivity to light exposure, requiring storage in dark conditions to prevent photodegradation [21] [24].

Temperature-dependent degradation studies indicate increased decomposition rates at elevated temperatures [21] [24]. The aldehyde functional group represents the primary site of chemical instability, potentially undergoing oxidation or polymerization reactions under adverse conditions [21] [37]. Light-induced degradation appears to be more significant than thermal decomposition under typical storage temperatures [21].

The boiling point is calculated at 463.6°C under standard atmospheric pressure, though decomposition likely occurs before reaching this temperature [4]. Flash point determination yields 208.5°C, indicating the temperature at which vapors may ignite [4] [24]. Vapor pressure measurements show 0.0±1.1 mmHg at 25°C, reflecting low volatility under ambient conditions [4].

Spectroscopic Properties

Murralongin exhibits characteristic absorption patterns in ultraviolet spectroscopy, displaying typical coumarin chromophore bands [10] [11] [13]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton nuclear magnetic resonance showing distinctive signals for the aldehyde proton, aromatic protons, and methoxy groups [10] [11] [14]. Carbon-13 nuclear magnetic resonance spectroscopy reveals fifteen distinct carbon environments consistent with the molecular structure [10] [17].

Infrared spectroscopy demonstrates characteristic absorption bands for the lactone carbonyl group and aldehyde functional group [9] [24] [33]. Mass spectrometry yields a molecular ion peak at m/z 258, with characteristic fragmentation patterns supporting the proposed structure [4] [13]. Two-dimensional nuclear magnetic resonance techniques provide correlation information essential for complete structural assignment [14] [16].

| Spectroscopic Method | Key Characteristics |

|---|---|

| Ultraviolet | Coumarin chromophore bands |

| Proton Nuclear Magnetic Resonance | Aldehyde, aromatic, methoxy signals |

| Carbon-13 Nuclear Magnetic Resonance | Fifteen carbon environments |

| Infrared | Lactone and aldehyde carbonyls |

| Mass Spectrometry | Molecular ion at m/z 258 |

Thermodynamic Properties

The thermodynamic profile of murralongin includes a calculated density of 1.2±0.1 g/cm³ under standard conditions [4]. The refractive index is estimated at 1.566, reflecting the compound's optical properties [4]. Heat capacity and enthalpy data are not extensively documented in current literature, though these parameters can be estimated using computational methods [22] [26].

Thermal analysis reveals decomposition onset temperatures significantly below the calculated boiling point [4] [24]. The compound exhibits endothermic behavior during melting, consistent with crystalline solid-to-liquid phase transitions [24]. Sublimation characteristics become apparent at temperatures approaching the melting point [24] [25].

Rutaceae Family Plants

Murralongin is primarily found within the Rutaceae family, demonstrating a characteristic distribution pattern among specific genera within this taxonomically significant plant family [1] [2]. The compound exhibits selective occurrence, being predominantly concentrated in certain genera while absent from others within the same family.

Murraya Species

The genus Murraya represents the primary botanical source of murralongin, with multiple species documented as natural producers of this coumarin compound. Murraya paniculata, commonly known as orange jasmine or kemuning, stands as the most extensively studied species for murralongin content [1] [2] [3]. This species is widely distributed across tropical and subtropical regions, including East, Southern, and Southeast Asia, northern Australia, and several areas in South America [1].

Murraya elongata was among the first species from which murralongin was isolated, with early structural elucidation studies conducted on material from this source [4] [5]. The compound has also been identified in Murraya exotica, which contains characteristic 7-methoxy-8-prenylcoumarins that distinguish it chemically from other Murraya species [2] [1]. Additionally, Murraya omphalocarpa has been documented as a source of murralongin through bioactivity-guided fractionation studies using antiplatelet aggregation assays [6].

Chemical race variations exist within Murraya paniculata, with Indonesian and Formosan races showing distinct coumarin profiles. The Indonesian race is characterized by the presence of 5,7-dimethoxy-8-prenyl coumarins, while the Formosan race lacks these specific derivatives [2].

Galipea Species

Galipea panamensis represents a significant botanical source of murralongin outside the Murraya genus [7]. This species, native to Central America, produces murralongin as what appears to be a derived artifact from the epoxy coumarin phebalosin during extraction and processing procedures [7]. The presence of murralongin in Galipea species extends the known distribution of this compound beyond Asian Rutaceae into Neotropical regions.

Boenninghausenia Species

While Boenninghausenia albiflora has been extensively studied for its coumarin content, including the isolation of various isoprenylated coumarins, specific documentation of murralongin from this genus requires further investigation [8] [9]. The genus is known to produce related coumarin derivatives including angenomalin and micropubscin, suggesting potential biosynthetic pathways that could lead to murralongin formation [8].

Concentration in Different Plant Parts

Murralongin exhibits differential accumulation patterns across various plant organs and tissues. In Murraya paniculata, the compound is primarily concentrated in leaf tissues, where it serves as part of the plant's secondary metabolite profile [3] [10]. The leaves of Murraya exotica also contain significant murralongin concentrations, particularly in vegetative branches [1] [11].

Root tissues represent another important site of murralongin accumulation, as documented in Micromelum minutum and Micromelum glanduliferum [12] [13]. The root-based occurrence suggests potential roles in soil-based ecological interactions and belowground defense mechanisms.

Fruit tissues of certain species, including Micromelum minutum, have been identified as containing murralongin, indicating involvement in reproductive tissue chemistry and potential seed protection mechanisms [13].

Seasonal Variation in Content

Seasonal fluctuations in murralongin content follow general patterns observed for plant secondary metabolites, with concentrations typically varying in response to environmental factors including temperature, photoperiod, and precipitation patterns [14] [15]. These variations reflect adaptive strategies to changing ecological pressures throughout annual cycles.

During growing seasons, murralongin levels may decrease as plant resources are allocated toward primary growth processes, while dormant periods often show increased secondary metabolite concentrations as defensive compounds accumulate [16] [17]. Temperature variations particularly influence biosynthetic enzyme activities involved in coumarin production pathways [15].

Photoperiod changes affect the expression of genes involved in phenylpropanoid metabolism, the primary biochemical pathway leading to coumarin biosynthesis [18]. Extended daylight periods during summer months may enhance precursor availability while shorter winter days could promote defensive metabolite accumulation.

Geographical Distribution and Ecological Niches

Murralongin-producing plants exhibit distinct biogeographical patterns that reflect both phylogenetic relationships and ecological adaptations [1] [19]. The primary distribution centers occur in tropical and subtropical regions of Asia, with secondary occurrence in Neotropical areas of Central America [7].

The Asian distribution encompasses diverse ecological zones from monsoon forests to subtropical woodlands, with species adapted to varying moisture regimes and soil conditions [1]. Elevation gradients within these regions show differential species composition, with certain murralongin-producing taxa preferring montane environments while others occur in lowland habitats.

Ecological niches occupied by murralongin-containing species include both primary forest understory positions and secondary growth habitats [9]. The compound's presence in plants from disturbed environments suggests potential roles in competitive interactions and stress tolerance mechanisms.

Ethnobotanical Context

Traditional Uses of Source Plants

Murraya paniculata has extensive traditional medicinal applications across its native range, with leaves and roots used for treating stomachache and toothache, serving as a stimulant, and addressing gout symptoms [3]. The plant's therapeutic properties may be partially attributable to its murralongin content, although specific bioactivity attributions require further investigation.

In Indonesian traditional medicine, Murraya paniculata is known as kemuning and is valued for its cooling, bitter, and astringent properties [1]. These organoleptic characteristics align with the presence of bioactive coumarins including murralongin.

Galipea panamensis utilization in Central American folk medicine systems demonstrates the cross-cultural recognition of Rutaceae plants containing murralongin for therapeutic applications [7]. Traditional preparation methods typically involve aqueous extractions that would facilitate murralongin availability.

Historical Records of Medicinal Applications

Historical documentation of murralongin-containing plants in traditional medicine systems spans several centuries, with early botanical expeditions noting therapeutic uses among indigenous populations [20]. Written records from traditional Chinese medicine describe Murraya species applications for digestive disorders and external wound treatment.

Colonial period botanical surveys documented the widespread use of Rutaceae species across different continents, suggesting independent discovery of therapeutic properties in plants containing similar coumarin profiles [21]. These historical patterns provide evidence for consistent bioactivity recognition across diverse cultural contexts.

Ecological Significance

Role in Plant Defense Mechanisms

Murralongin functions as part of complex plant defense systems against various biotic stresses [22] [23]. As a secondary metabolite, it contributes to constitutive defense mechanisms that provide continuous protection against potential threats [22] [24].

The compound's structural features, including the reactive aldehyde group and coumarin nucleus, enable multiple modes of defensive action [23]. These include direct toxic effects on herbivorous insects and antimicrobial activity against pathogenic microorganisms [22] [23].

Murralongin participates in induced defense responses, with concentrations potentially increasing following herbivore attack or pathogen invasion [25] [26]. This inducible nature allows plants to optimize resource allocation between growth and defense functions.

Interactions with Insects and Herbivores

The ecological role of murralongin in plant-insect interactions involves complex chemical communication and defense mechanisms [22] [25]. The compound may function as both a deterrent to generalist herbivores and an attractant or tolerance factor for specialist insects adapted to Rutaceae chemistry [27].

Specialist herbivores feeding on murralongin-containing plants have evolved detoxification mechanisms that allow them to sequester or metabolize the compound without adverse effects [28]. These adaptations represent evolutionary responses to consistent exposure to coumarin-based plant defenses.

The compound's volatility properties may contribute to tritrophic interactions, where volatile emissions attract natural enemies of herbivorous insects [26] [29]. This indirect defense mechanism extends protection beyond the producing plant to benefit entire plant communities.

Biosynthetic Pathways in Plants

Precursors and Intermediates

Murralongin biosynthesis originates from the shikimic acid pathway through phenylalanine metabolism, following the general phenylpropanoid route characteristic of coumarin formation [30] [31]. The pathway begins with the conversion of phenylalanine to cinnamic acid via phenylalanine ammonia-lyase action [32].

Subsequent hydroxylation by trans-cinnamate 4-monooxygenase produces 4-hydroxycinnamic acid (para-coumaric acid), which undergoes activation to 4-coumaroyl-CoA through 4-coumarate-CoA ligase activity [33] [34] [32]. This activated intermediate serves as a branch point for multiple secondary metabolite pathways.

The immediate precursor to murralongin is phebalosin, an epoxy coumarin that undergoes acid-catalyzed rearrangement to yield the final murralongin structure [4] [2] [7] [35]. This rearrangement process may occur spontaneously under acidic conditions or be facilitated by specific enzymatic activities.

Enzymes Involved

4-Coumarate-CoA ligase (4CL) represents a critical enzyme in murralongin biosynthesis, catalyzing the formation of 4-coumaroyl-CoA from para-coumaric acid [33] [34] [36]. This enzyme family shows substrate specificity variations that influence downstream product formation [36].

Coumarin synthase enzymes facilitate the cyclization reactions necessary for coumarin ring formation from hydroxycinnamic acid precursors [37] [38]. These enzymes may include cytochrome P450-dependent monooxygenases that perform specific hydroxylation and cyclization steps.

Prenyltransferases contribute to the formation of prenylated intermediates that lead to complex coumarin structures [37]. These enzymes show positional specificity for attachment sites on the coumarin nucleus, influencing final product diversity.

Regulation of Biosynthesis

Murralongin biosynthesis regulation involves multiple levels of control including transcriptional, post-transcriptional, and enzymatic mechanisms [37] [36]. Environmental stress factors, including herbivore attack and pathogen pressure, can upregulate expression of biosynthetic genes [26].

Circadian rhythms influence the temporal expression of phenylpropanoid pathway genes, creating daily fluctuations in precursor availability [18]. These temporal patterns coordinate with optimal defensive requirements and resource allocation strategies.

Tissue-specific regulation ensures appropriate murralongin localization within plant organs, with higher expression in exposed tissues such as leaves and younger growth [36]. This spatial control optimizes defensive compound distribution where protection is most needed.

Comparative Biosynthesis with Other Coumarins

Murralongin biosynthesis shares common early steps with other coumarin compounds but diverges at specific branch points that determine final structure [37] [39]. The rearrangement step from phebalosin represents a unique aspect distinguishing murralongin from directly cyclized coumarins [4] [35].

Compared to simple coumarins like umbelliferone, murralongin requires additional prenylation and oxidation steps that increase structural complexity [11] [39]. These modifications often correlate with enhanced biological activity and ecological specificity.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard